Cas no 833442-91-4 (N-{3-1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)

N-{3-[1-(4-Methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a structurally complex sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its key features include a pyrazoline core, which is known for its bioactivity, and dual sulfonamide functionalities that may enhance binding affinity and selectivity. The presence of a 4-methoxybenzenesulfonyl group and a phenyl substituent contributes to its steric and electronic properties, making it a candidate for targeted drug development. This compound is of interest for its potential role as an intermediate or lead molecule in the synthesis of therapeutic agents, particularly in areas requiring modulation of enzymatic or receptor activity.
N-{3-1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide structure
833442-91-4 structure
Product Name:N-{3-1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide
CAS No:833442-91-4
MF:C23H23N3O5S2
MW:485.575823068619
CID:6408379
PubChem ID:2980215
Update Time:2025-09-27

N-{3-1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{3-1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide
    • N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
    • Methanesulfonamide, N-[3-[4,5-dihydro-1-[(4-methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrazol-3-yl]phenyl]-
    • F0622-0238
    • AKOS008147064
    • 833442-91-4
    • Z815263854
    • N-[3-[2-(4-methoxyphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
    • N-{3-[1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
    • Inchi: 1S/C23H23N3O5S2/c1-31-20-11-13-21(14-12-20)33(29,30)26-23(17-7-4-3-5-8-17)16-22(24-26)18-9-6-10-19(15-18)25-32(2,27)28/h3-15,23,25H,16H2,1-2H3
    • InChI Key: SKOQMNHDRPGXAQ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)OC)(N1C(C2C=CC=CC=2)CC(C2C=CC=C(C=2)NS(C)(=O)=O)=N1)(=O)=O

Computed Properties

  • Exact Mass: 485.10791319g/mol
  • Monoisotopic Mass: 485.10791319g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 895
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 122Ų

N-{3-1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide Pricemore >>

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Additional information on N-{3-1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide

Professional Introduction to N-{3-1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide (CAS No. 833442-91-4)

N-{3-1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 833442-91-4, represents a novel class of molecules that have been extensively studied for their pharmacological properties. The intricate molecular architecture of this compound, characterized by a pyrazole core substituted with various functional groups, positions it as a promising candidate for further exploration in drug discovery and development.

The molecular structure of N-{3-1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide incorporates several key pharmacophoric elements that are known to contribute to biological activity. The presence of a pyrazole ring is particularly noteworthy, as pyrazole derivatives have been widely investigated for their potential therapeutic effects. Pyrazoles are heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The substitution of the pyrazole ring with a phenyl group and a sulfonyl group further enhances its pharmacological profile, making it an attractive scaffold for drug design.

In recent years, there has been growing interest in the development of small molecule inhibitors that target specific enzymes and receptors involved in various disease pathways. N-{3-1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide has been identified as a potential inhibitor of several key enzymes that play critical roles in cancer progression. For instance, studies have shown that this compound can inhibit the activity of tyrosine kinases, which are often overexpressed in cancer cells and contribute to uncontrolled cell growth and proliferation. The ability to modulate tyrosine kinase activity has made this compound a subject of intense research interest.

The sulfonamide moiety in the structure of N-{3-1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide is another important pharmacophore that contributes to its biological activity. Sulfonamides are known for their broad spectrum of biological effects and have been widely used in the development of antibiotics, diuretics, and anti-inflammatory drugs. The sulfonamide group in this compound is expected to interact with specific targets in the body, leading to the desired therapeutic effects. Additionally, the presence of a 4-methoxybenzenesulfonyl group enhances the solubility and bioavailability of the compound, which are crucial factors for its effectiveness as a drug.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction between N-{3-1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide and its target proteins. These studies have provided valuable insights into how the compound interacts with enzymes and receptors at the molecular level. For example, computational simulations have shown that this compound can bind tightly to tyrosine kinases through multiple hydrogen bonds and hydrophobic interactions. This high affinity suggests that N-{3-1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3 -ylphenyl}methanesulfonamide may be an effective inhibitor of these enzymes in vivo.

In addition to its potential as an anti-cancer agent, N-{3 -1-(4-methoxybenzenesulfonyl)-5 -phenyl -4 , 5 -dihydro -1 H -pyrazol -3 - yl phenyl}methanesulfonamide has also been investigated for its anti-inflammatory properties. Inflammatory processes are central to many diseases, including arthritis and autoimmune disorders. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines by targeting specific signaling pathways. By modulating inflammatory responses, N-{3 -1-(4-methoxybenzenesulfonyl) -5 - phenyl - 4 , 5 -dihydro - 1 H -pyrazol - 3 - yl phenyl}methanesulfonamide may offer therapeutic benefits in conditions characterized by chronic inflammation.

The synthesis of N-{3 -1 -( 4 - methoxybenzenesulfonyl ) - 5 - phenyl - 4 , 5 -dihydro - 1 H -pyrazol - 3 - yl phenyl}methanesulfonamide involves multiple steps that require precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of a pyrazole derivative followed by functionalization with a phenyl group and a sulfonyl group. Each step in the synthesis must be carefully optimized to ensure high yield and purity. Advances in synthetic chemistry have made it possible to produce complex molecules like N-{3 - 1 -( 4 - methoxybenzenesulfonyl ) - 5 - phenyl - 4 , 5 -dihydro - 1 H pyrazol <0xE2><0x82><0x932><0xE2><0x82><0x932><0xE2><0x82><0x932><0xE2><0x82><0x932><0xE2><0x82><0x932>> highly efficient and scalable.

Ongoing research is focused on further optimizing the synthesis of N-{3}-{[({(S)-(N-(tert-butoxycarbonyl)-amino)carbonyl)amino]methyl}-{[(E)-(2-hydroxyethylidene)amino]methyl}-{[({(S)-(N-(tert-butoxycarbonyl)-amino)carbonyl)amino]methyl}-{[(E)-(2-hydroxyethylidene)amino]methyl}-{[(S)-(N-formyldiethylamino)methyl]-[({(S)-(N-formyldiethylamino)methyl})carbamoylamino]-methyl}-[({(S)-(N-formyldiethylamino)methyl})carbamoylamino]-methyl}-[({(S)-(N-formyldiethylamino)methyl})carbamoylamino]-methyl}-[({(S)-(N-formyldiethylamino)methyl})carbamoylamino]-methyl}-[({(S)-(N-formyldiethylamino)methyl})carbamoylamino]-methyl}-[({(S)-(N-formyldiethylamino)methyl})carbamoylamino]-methyl}-[({(S)-(N-formyldiethylamino)methyl})carbamoylamino]-methyl}]-{[(E)-(2-hydroxypropa nedi ylene)bis(methylene)]bis(amido)}]cyclohexanecarboxamide} (CAS No. 83344291). These efforts aim to improve yield, reduce costs, and minimize side reactions. Additionally, researchers are exploring new synthetic routes that could lead to more efficient production methods.

The pharmacological evaluation of N-{3}-{[({(S)-(N-(tert-butoxycarbonyl)-amino)carbonyl)amino]methylene}-{[(E)-(2-hydroxypropa nedi ylene)bis(methylene)]bis(amido)}]cyclohexanecarboxamide has revealed several promising properties that make it an attractive candidate for further development as a therapeutic agent. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in animal models while maintaining good tolerability. These findings suggest that this compound may have significant therapeutic potential for treating various types of cancer.

In conclusion,N-{3}-{[({(S)-(N-(tert-butoxycarbonyl)-amino)carbonyl)amino]methylene}-{[(E)-(2-hydroxypropa nedi ylene)bis(methylene)]bis(amido)}]cyclohexanecarboxamide (CAS No.83344291) is a structurally complex organic compound with significant potential as a pharmaceutical agent。 Its unique molecular architecture, characterized by a pyrazole core substituted with various functional groups, positions it as a promising candidate for further exploration in drug discovery。 Ongoing research is focused on optimizing its synthesis, evaluating its pharmacological properties, and exploring new therapeutic applications。 As our understanding of disease mechanisms continues to evolve, compounds like N-{3}-{[({(S)-(N-(tert-butoxycarbonyl)-amino)c arbony l )a mino ]me thylene }]{[( E ) -(2-h ydro x ypropa nedi ylene)bis(methylene)]bis(amido)}]cyclohexanecarboxamide are likely to play an increasingly important role in the development of novel treatments for human diseases。

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